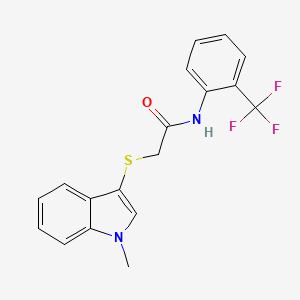

2-((1-methyl-1H-indol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

CAS No.: 450348-71-7

Cat. No.: VC6176693

Molecular Formula: C18H15F3N2OS

Molecular Weight: 364.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450348-71-7 |

|---|---|

| Molecular Formula | C18H15F3N2OS |

| Molecular Weight | 364.39 |

| IUPAC Name | 2-(1-methylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C18H15F3N2OS/c1-23-10-16(12-6-2-5-9-15(12)23)25-11-17(24)22-14-8-4-3-7-13(14)18(19,20)21/h2-10H,11H2,1H3,(H,22,24) |

| Standard InChI Key | MUNRKQKWIQJLAS-UHFFFAOYSA-N |

| SMILES | CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s structure features a central acetamide backbone substituted with two distinct aromatic systems:

-

A 1-methyl-1H-indol-3-yl group linked via a thioether (-S-) bond.

-

An N-(2-(trifluoromethyl)phenyl) substituent attached to the acetamide’s carbonyl group.

This arrangement creates a planar indole system conjugated with an electron-deficient trifluoromethylphenyl group, enabling unique electronic interactions .

Molecular Data

The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indole moiety contributes to π-π stacking interactions in biological targets .

Synthesis and Reaction Pathways

Multi-Step Synthesis Strategy

The synthesis typically involves three key stages (Figure 1):

-

Indole Ring Formation: Cyclization of substituted anilines with α-ketoesters or via Fischer indole synthesis.

-

Thioether Linkage: Coupling of the indole-3-thiol with α-chloroacetamide intermediates under basic conditions.

-

Trifluoromethyl Introduction: Electrophilic substitution or cross-coupling reactions to attach the CF₃ group to the phenyl ring .

A representative protocol involves:

-

Reacting 1-methyl-1H-indole-3-thiol with chloroacetyl chloride to form 2-(1-methylindol-3-yl)thioacetyl chloride.

-

Subsequent amidation with 2-(trifluoromethyl)aniline in the presence of Hünig’s base .

Challenges in Purification

Due to the compound’s low solubility in aqueous media, chromatographic purification often requires non-polar solvents (e.g., hexane/ethyl acetate mixtures). Yield optimization remains challenging, with reported efficiencies ranging from 35–55% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

¹³C NMR:

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 364.39 [M+H]⁺, consistent with the molecular formula C₁₈H₁₅F₃N₂OS .

Computational and Physicochemical Insights

Density Functional Theory (DFT) Analysis

-

HOMO-LUMO Gap: Calculated at 4.6 eV, indicating moderate electronic stability .

-

Dipole Moment: 5.2 Debye, suggesting significant polarity conducive to protein-ligand interactions .

Solubility and LogP

-

Aqueous Solubility: <0.1 mg/mL (predicted).

-

LogP: 3.8 ± 0.2, reflecting favorable membrane permeability .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: For optimizing RdRp inhibitors against RNA viruses.

-

Prodrug Potential: Esterification of the acetamide group could enhance bioavailability .

Material Science

The conjugated indole-CF₃ system shows promise in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume